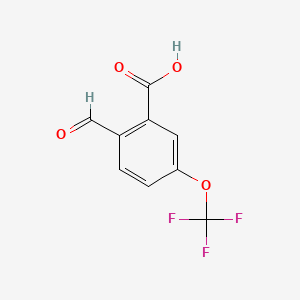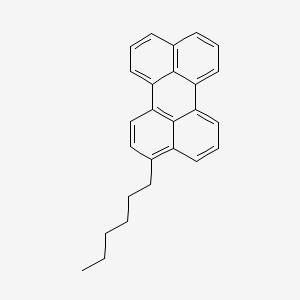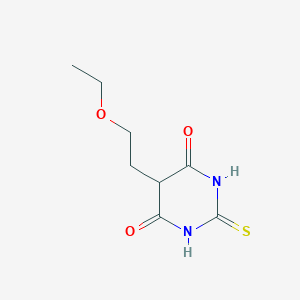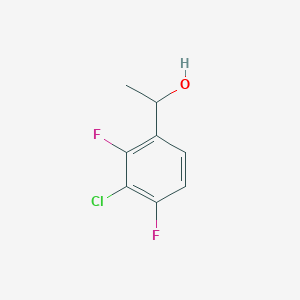![molecular formula C8H10ClN B14022159 (R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1(6),2,4-triene core, which is a fused ring system containing both cyclohexene and cyclobutene rings. The presence of an amine group at the 7-position and its hydrochloride salt form make it a versatile compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1(6),2,4-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced via nucleophilic substitution or reductive amination.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. These methods often include continuous flow reactions, use of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as basic or acidic environments, often with catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic core provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-amine: A structurally related compound with a chlorine substituent, which may exhibit different reactivity and applications.
Uniqueness
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group at the 7-position. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C8H10ClN |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H/t8-;/m1./s1 |
Clave InChI |
DMXZQYQZYGGJTC-DDWIOCJRSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C21)N.Cl |
SMILES canónico |
C1C(C2=CC=CC=C21)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



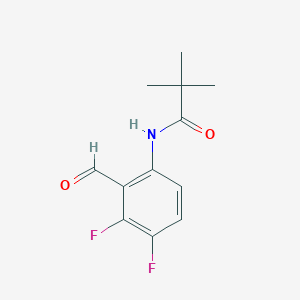
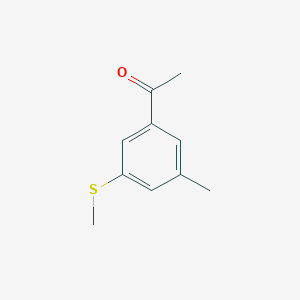
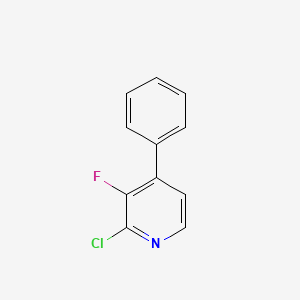
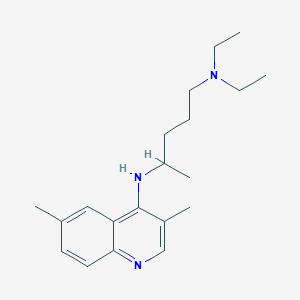
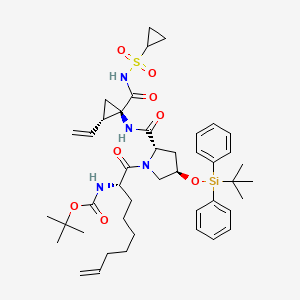
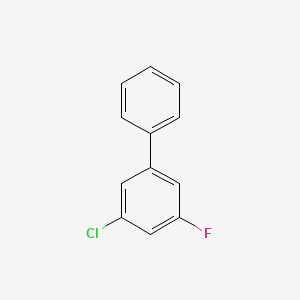
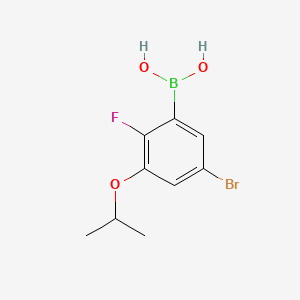

![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
